- Selective oxidation of benzylic alcohols via synergistic bisphosphonium and cobalt catalysisChemical Communications (Cambridge, 2023, 59(27), 4055-4058,
Cas no 936-59-4 (3-Chloropropiophenone)
3-Chloropropiophenone structure
3-Chloropropiophenone Properties
Names and Identifiers
-
- 3-Chloro-1-phenylpropan-1-one
- 3-CHLORO-1-OXO-1-PHENYLPROPANE
- 3-CHLORO-1-PHENYL-1-PROPANONE
- B-CHLOROPROPIOPHENONE
- BETA-CHLOROPROPIOPHENONE
- 2-Chloroethyl phenyl ketone
- 3-chloro-1-phenyl-1-propanon
- 3-Chloropropanophenone
- beta-Chloroethyl phenyl ketone
- omega-Chloropropiophenone
- Propiophenone, 3-chloro-
- -Chloro-Phenyl-1-Propanone
- á-chloropropiophenone
- SS-CHLORO -PHENYL-1-PROPANONE
- 3-Chloropropiophenone
- 2-Chloro-1-benzoylethane
- 3-chloro-1-phenyl-propan-1-one
- PhCOCH2CH2Cl
- Propiophenone,3-chloro
- 3-Chloro-1-phenyl-1-propanone (ACI)
- Propiophenone, 3-chloro- (7CI, 8CI)
- 1-Phenyl-3-chloro-1-propanone
- NSC 227202
- NSC 37238
- β-Chloroethyl phenyl ketone
- β-Chloropropanophenone
- β-Chloropropiophenone
- ω-Chloropropiophenone
- CS-0030740
- EINECS 213-317-6
- MFCD00000990
- DB-057418
- InChI=1/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
- 3-Chloropropiophenone, 98%
- AKOS000321268
- HY-107857
- 3-chloro-propiophenone
- WBZ9Q23H2T
- NSC-227202
- ß-Chloropropiophenone, 3-Chloro-1-phenyl-1-propanone
- .omega.-Chloropropiophenone
- 3- chloropropiophenone
- UNII-WBZ9Q23H2T
- 936-59-4
- NSC37238
- F0001-2252
- 1-propanone,3-chloropropiophenone
- 3-Chloropropiophenone, technical grade
- PD055585
- SY004650
- DTXSID5061324
- STR00737
- STL490264
- 1-Propanone, 3-chloro-1-phenyl-
- W-100235
- .beta.-Chloropropiophenone
- .beta.-Chloroethyl phenyl ketone
- EN300-66662
- NSC227202
- NSC-37238
- KTJRGPZVSKWRTJ-UHFFFAOYSA-
- AC-258
- 2-benzoylethyl chloride
- Z1065610596
- NS00039580
- ss-chloropropiophenone
- SCHEMBL116339
- beta-chloroethyl-phenyl ketone
- +Expand
-
- MFCD00000990
- KTJRGPZVSKWRTJ-UHFFFAOYSA-N
- 1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
- O=C(CCCl)C1C=CC=CC=1
- 2043580
Computed Properties
- 168.03400
- 0
- 1
- 3
- 168.034
- 11
- 128
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 2
- 0
- 17.1A^2
Experimental Properties
- 2.49820
- 17.07000
- 1.5350 (estimate)
- Insoluble
- 147°C/14mmHg(lit.)
- 46.0 to 50.0 deg-C
- Fahrenheit: >235.4 ° f
Celsius: >113 ° c - White crystal powder
- Stable. Incompatible with strong bases, strong oxidizing agents.
- Water soluble insoluble
- 1.1115 (rough estimate)
3-Chloropropiophenone Security Information
- GHS07
- 3
- S37/39-S26
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- Store at room temperature
- R36/37/38
- Warning
- Yes
3-Chloropropiophenone Customs Data
- 2914700090
-
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-Chloropropiophenone Price
3-Chloropropiophenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Benzene , Acridophosphino[2,1,10,9-klmna]acridophosphinium, 6,12-dihydro-6,6,12,12-tetraph… Solvents: 2,2,2-Trifluoroethanol ; 6 h, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bromide Solvents: Acetic acid , Water ; 2 h, 60 °C
Reference
- Sodium Bromide-Catalyzed Oxidation of Secondary Benzylic Alcohols Using Aqueous Hydrogen Peroxide as Terminal OxidantSynlett, 2016, 27(5), 789-793,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Phosphorus trichloride ; < 50 °C; 50 °C → 60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Aluminum chloride ; 10 min, rt
1.3 15 - 20 °C; 20 °C → 58 °C; 1 h, 58 °C
1.4 Reagents: Water ; cooled
1.2 Reagents: Aluminum chloride ; 10 min, rt
1.3 15 - 20 °C; 20 °C → 58 °C; 1 h, 58 °C
1.4 Reagents: Water ; cooled
Reference
- Synthesis of 3-methyl amino-1-phenylpropyl alcoholHuagong Shengchan Yu Jishu, 2009, 16(3), 27-29,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Glucose Solvents: Dimethyl sulfoxide , Water ; 8 h, pH 5.5, 30 °C
Reference
- Asymmetric synthesis of (S)-3-chloro-1-phenylpropanol with immobilized Acetobacter sp. CCTCC M209061 cells in a monophasic systemXiandai Shipin Keji, 2015, 31(9), 124-131,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 35 min, 0 °C
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 1 h, 0 - 5 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 1 h, 0 - 5 °C; 0 °C → rt
Reference
- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalystChinese Journal of Chemistry, 2009, 27(6), 1137-1140,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- Lipase mediated resolution of γ-azidoalcohols in aqueous and organic media: Synthesis of (R)- and (S)-fluoxetine and duloxetineJournal of Molecular Catalysis B: Enzymatic, 2009, 58(1-4), 132-137,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Water ; 0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Water ; 0 °C
Reference
- Synthesis of enantiomerically pure γ-azidoalcohols by lipase-catalyzed transesterificationTetrahedron: Asymmetry, 2008, 19(9), 1078-1083,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Ferrous chloride Solvents: Ethanol ; 24 h, 1 atm, rt → 80 °C
Reference
- Iron-Catalyzed Wacker-Type OxidationSynlett, 2018, 29(4), 383-387,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Triethoxysilane , Oxygen Catalysts: Iron(II) acetylacetonate Solvents: tert-Butanol ; 24 h, rt
1.2 Reagents: Ammonia ; 1 h, rt
1.2 Reagents: Ammonia ; 1 h, rt
Reference
- Wacker-Type Oxidation Using an Iron Catalyst and Ambient Air: Application to Late-Stage Oxidation of Complex MoleculesAngewandte Chemie, 2017, 56(41), 12712-12717,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile , Water ; 1 h, 80 °C
Reference
- V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to CarbonylsChemCatChem, 2021, 13(16), 3594-3600,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 2 h, 1 atm, rt
Reference
- Bio-inspired lanthanum-ortho-quinone catalysis for aerobic alcohol oxidation: semi-quinone anionic radical as redox ligandNature Communications, 2022, 13(1),,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide , 4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ; 1 h, 1 atm, rt
Reference
- A bio-inspired lanthanum-ortho quinone catalyst for aerobic oxidation of alcoholChemRxiv, 2020, 1, 1-19,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: 1,2-Dichloroethane , 2,6-Lutidine , Iodobenzene diacetate Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ; 16 h, 25 °C
Reference
- Sustainable photoinduced decarboxylative chlorination mediated by halogen atom transferGreen Chemistry, 2023, 25(2), 560-565,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
Reference
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalystsGreen Chemistry, 2019, 21(21), 5896-5903,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetone ; rt
Reference
- External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2Molecules, 2023, 28(7),,
3-Chloropropiophenone Raw materials
- (S)-(-)-3-Chloro-1-phenyl-1-propanol
- 3-Chloropropanoic acid
- rac 3-Chloro-1-phenylpropanol
- 3-Benzoylpropionic acid
- Cinnamyl chloride
- b-Chloromethylstyrene
- 3-chloropropanoyl chloride
3-Chloropropiophenone Preparation Products
3-Chloropropiophenone Suppliers
HU BEI YONG KUO Technology Co., Ltd.
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Hubei Wande Chemical Co.,Ltd.
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CHEN DAN DAN
15827180502
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Shandong haiwo biotechnology Co., ltd
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ZHANG JING LI
13046003282
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J&K Scientific
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ZHAI XIAN SHENG
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Wuhan Newgreat Chemical Co., Ltd
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ZHANG JING LI
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3-Chloropropiophenone Related Literature
-
Mohamed M. Hammouda,Khaled M. Elattar RSC Adv. 2022 12 24681
-
2. 1,4-Asymmetric reduction of γ-keto sulfoxides bearing the 2,4,6-triisopropylphenyl groupShuichi Nakamura,Masayuki Kuroyanagi,Yoshihiko Watanabe,Takeshi Toru J. Chem. Soc. Perkin Trans. 1 2000 3143
-
3. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and NisoxetineHui-Ling Liu,B?rd Helge Hoff,Thorleif Anthonsen J. Chem. Soc. Perkin Trans. 1 2000 1767
-
Sumit Kumar,Gabriella Palma,Shanen Perumal,Mandeep Kaur,Ashona Singh-Pillay,Raghu Raj,Parvesh Singh,Vipan Kumar RSC Adv. 2019 9 42409
-
Jingya Yang,Cai Liu,Hongyan Zhou,Rundong Fan,Ben Ma,Zheng Li Org. Biomol. Chem. 2021 19 5572
-
Ji-Ning Zhou,Qiang Fang,Yi-Hu Hu,Li-Yao Yang,Fei-Fei Wu,Lin-Jie Xie,Jing Wu,Shijun Li Org. Biomol. Chem. 2014 12 1009
-
Li Qiao,Zhiyuan Luo,Haomin Chen,Pengfei Zhang,Anming Wang,Roger A. Sheldon Chem. Commun. 2023 59 7518
-
Youbin Peng,Juan Liu,Chaorong Qi,Gaoqing Yuan,Jiawei Li,Huanfeng Jiang Chem. Commun. 2017 53 2665
-
Sonia De Angelis,Maddalena De Renzo,Claudia Carlucci,Leonardo Degennaro,Renzo Luisi Org. Biomol. Chem. 2016 14 4304
-
Xiaojun Pan,Qiao Liu,Liming Chang,Gaoqing Yuan RSC Adv. 2015 5 51183
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:936-59-4)3-Chloropropiophenone
99.9%
200kg
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atkchemica
(CAS:936-59-4)3-Chloropropiophenone
95%+
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discuss personally